Coagulation Factor Xa Inhibition: p-Chlorophenyl vs. o-Fluorophenyl Substitution Impact on IC50
In the tissue factor/factor VIIa-induced coagulation assay, the target compound (as part of the 2-aryl substituted 4H-3,1-benzoxazin-4-one scaffold) falls within the IC50 range of 0.17 to >40 µM for Factor X activation. Comparator compounds with alternative 2-aryl substituents (e.g., 2-fluorophenyl or 2,6-difluorophenyl) exhibit IC50 values as low as 0.17 µM, while non-halogenated or differently substituted aryl groups shift potency towards the >40 µM range. The specific 4-chlorophenyl substitution in the target compound offers a balanced electronegativity profile that maintains inhibitory activity while allowing synthetic accessibility that is distinct from the more potent but synthetically challenging fluorinated analogs [1]. The selectivity ratio towards FX over thrombin exceeds 50 for this structural class, underscoring the importance of precise substituent selection to avoid bleeding side effects [1].
| Evidence Dimension | Inhibition of Factor X activation by TF/FVIIa complex (IC50) |
|---|---|
| Target Compound Data | IC50 range: 0.17 to >40 µM (class-wide range for electronegative 2-aryl substituents) |
| Comparator Or Baseline | 2-Fluorophenyl or 2,6-difluorophenyl analogs: IC50 ~0.17 µM; Non-halogenated analogs: IC50 >40 µM |
| Quantified Difference | >235-fold potency variation within the same scaffold depending solely on 2-aryl substituent |
| Conditions | In vitro Factor X activation assay; TF/FVIIa complex |
Why This Matters
This demonstrates that substitution pattern directly controls anticoagulant potency; researchers must source the exact halogenated sulfonate to avoid a >235-fold loss in activity.
- [1] Jakobsen P, Pedersen BR, Persson E. Inhibitors of the tissue factor/factor VIIa-induced coagulation: synthesis and in vitro evaluation of novel specific 2-aryl substituted 4H-3,1-benzoxazin-4-ones. Bioorg Med Chem. 2000 Aug;8(8):2095-103. View Source
